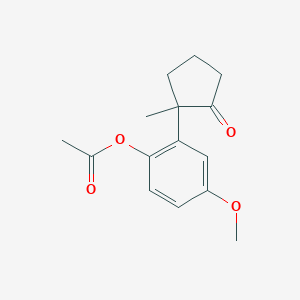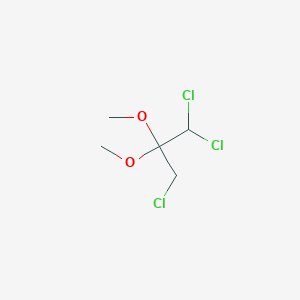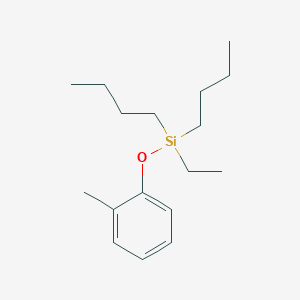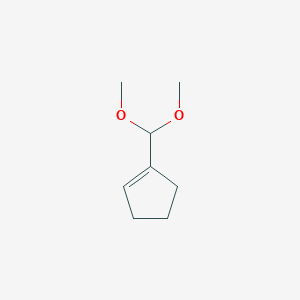
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate is an organic compound with a complex structure that includes a methoxy group, a cyclopentyl ring, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a methoxy-substituted phenol with a cyclopentyl derivative, followed by esterification to introduce the acetate group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the cyclopentyl ring can be reduced to form an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate.
Reduction: Formation of 4-methoxy-2-(1-methyl-2-hydroxycyclopentyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the acetate ester can undergo hydrolysis to release the active phenol derivative. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl acetate: Lacks the cyclopentyl ring, making it less complex.
2-(1-Methyl-2-oxocyclopentyl)phenyl acetate: Lacks the methoxy group, affecting its chemical reactivity.
4-Hydroxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate: Contains a hydroxyl group instead of a methoxy group, altering its hydrogen bonding capabilities.
Uniqueness
4-Methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl acetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61076-61-7 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
[4-methoxy-2-(1-methyl-2-oxocyclopentyl)phenyl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)19-13-7-6-11(18-3)9-12(13)15(2)8-4-5-14(15)17/h6-7,9H,4-5,8H2,1-3H3 |
InChI Key |
XAFUBDAYVPTNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)OC)C2(CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)
![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)



![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)

![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
